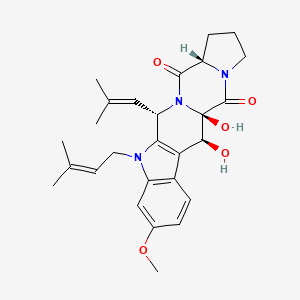

IC-87201

描述

IC87201 是一种已知化合物,以其抑制突触后致密蛋白 95 (PSD-95) 与神经元一氧化氮合酶 (nNOS) 之间相互作用的作用而闻名。这种相互作用在 N-甲基-D-天冬氨酸 (NMDA) 受体的细胞内信号通路中至关重要,这些受体参与各种神经过程。 IC87201 在减少卒中后脑损伤和改善动物模型的行为表现方面显示出希望 .

科学研究应用

IC87201 在科学研究中有多种应用,特别是在神经学和心脏病学领域:

作用机制

IC87201 通过抑制 PSD-95 和 nNOS 之间的蛋白质-蛋白质相互作用来发挥作用。 这种抑制阻断 NMDA 诱导的海马培养物中环鸟苷一磷酸 (cGMP) 的产生,从而减少兴奋性毒性和神经元损伤 . 该化合物专门靶向 PSD-95 的 PDZ 结构域,阻止其与 nNOS 的相互作用,而不影响 PSD-95 的其他重要相互作用 .

生化分析

Biochemical Properties

IC-87201 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction between nNOS and PSD-95. This interaction is crucial for the production of nitric oxide (NO) in neuronal synapses. This compound inhibits the binding of PSD-95 to nNOS, thereby reducing the production of NO, which is often associated with neurotoxicity in conditions like ischemic stroke and neuropathic pain . The compound interacts with the PDZ domains of nNOS and PSD-95, although studies have shown that it does not inhibit the nNOS catalytic activity .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in neuronal cells. It reduces the production of reactive oxygen species (ROS) and inhibits apoptosis in primary rat cortical neurons . Additionally, this compound affects cell signaling pathways by inhibiting NMDA-induced cGMP production, a marker of PSD-95-dependent NOS activation . This inhibition helps in reducing neuronal damage and cell death, which are common in neurodegenerative diseases and conditions involving excitotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the PDZ domains of nNOS and PSD-95, thereby preventing their interaction . This inhibition disrupts the formation of the nNOS/PSD-95/NMDA receptor complex, which is responsible for localized NO production in response to glutamate-mediated calcium influx . By uncoupling NO production from NMDA receptor activation, this compound reduces the harmful effects of excessive NO production without affecting NMDA receptor function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under in vitro conditions, maintaining its inhibitory effects on the nNOS/PSD-95 interaction over extended periods . Long-term studies have indicated that this compound can provide sustained neuroprotection and reduce chronic pain symptoms in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain . Higher doses have been associated with increased efficacy in reducing neuronal damage and improving behavioral outcomes in models of ischemic stroke . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of the nNOS/PSD-95 interaction affects the metabolic flux of NO production, thereby influencing the levels of metabolites associated with oxidative stress and neurotoxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in organic solvents facilitates its cellular uptake and distribution . This compound’s localization and accumulation in neuronal tissues are critical for its efficacy in reducing neurotoxicity and providing neuroprotection .

Subcellular Localization

This compound’s subcellular localization is primarily within neuronal synapses, where it exerts its inhibitory effects on the nNOS/PSD-95 interaction . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy in reducing localized NO production and neurotoxicity .

化学反应分析

IC87201 主要经历与蛋白质相互作用有关的反应,而不是传统的化学反应,如氧化或还原。 它抑制 PSD-95 与 nNOS 的结合,从而减少一氧化氮的产生,一氧化氮是兴奋性毒性和神经元损伤的关键因素 . 该化合物的有效性通过生化和生物物理方法进行评估,例如荧光偏振和等温滴定量热法 .

相似化合物的比较

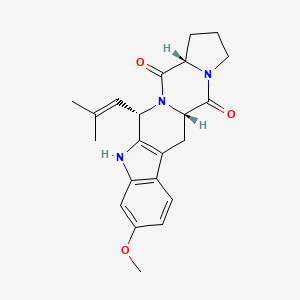

IC87201 通常与 ZL006 进行比较,ZL006 是另一种 nNOS/PSD-95 相互作用的抑制剂。 两种化合物在减少动物模型的缺血性脑损伤和疼痛方面都显示出希望 . 在某些研究中,IC87201 被发现更有效,尤其是在减少缺血后心脏副作用方面 . 其他类似化合物包括右美沙芬氢溴酸盐一水合物,它作为 NMDA 受体拮抗剂,但具有不同的机制和效力 .

准备方法

IC87201 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。 虽然详细的合成路线和工业生产方法在公共领域尚不可用,但已知该化合物是通过一系列有机反应合成的,这些反应确保了其生物活性所需的正确结构构型 .

属性

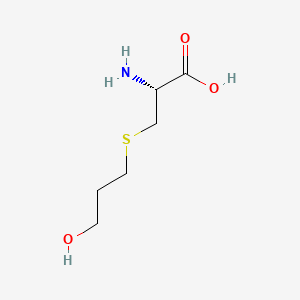

IUPAC Name |

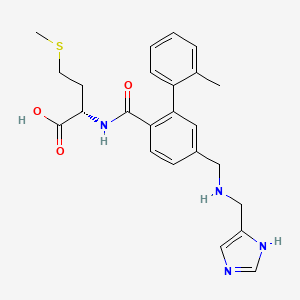

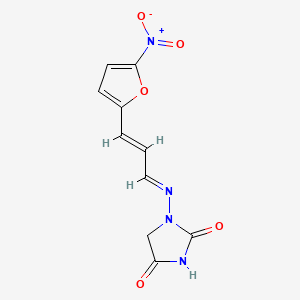

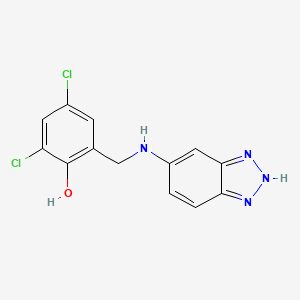

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHVTUCLCBXQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does IC87201 interact with its target and what are the downstream effects?

A: IC87201 disrupts the protein-protein interaction between nNOS and PSD-95 [, ]. This interaction is crucial for nNOS activation and subsequent nitric oxide (NO) production following N-methyl-D-aspartate receptor (NMDAR) activation. By inhibiting this interaction, IC87201 reduces excessive NO signaling, which has been implicated in various neurological conditions, including stroke and opioid addiction.

Q2: What are the documented effects of IC87201 in animal models of stroke?

A: In a rat model of middle cerebral artery occlusion (MCAO), IC87201 administration after ischemia was shown to improve heart rate variability (HRV) parameters []. Specifically, it helped restore normalized low frequency (LF), high frequency (HF), LF/HF ratio, and standard deviation of R-R interval (SDRR) towards pre-ischemic levels, indicating a reduction in post-stroke cardiac dysfunction []. Further research suggests that IC87201 administration attenuates post-stroke injuries [].

Q3: How does IC87201 impact opioid reward and relapse-like behavior?

A: Research indicates that IC87201 can block the rewarding effects of morphine in a conditioned place preference (CPP) paradigm in rats []. Additionally, IC87201 attenuated morphine-induced increases in dopamine efflux in the nucleus accumbens shell, a brain region associated with reward processing []. Interestingly, while IC87201 didn't affect the acquisition or maintenance of morphine self-administration, it did reduce lever pressing in a morphine relapse test, suggesting potential for relapse prevention [].

Q4: Are there any known structural analogs of IC87201 with similar biological activity?

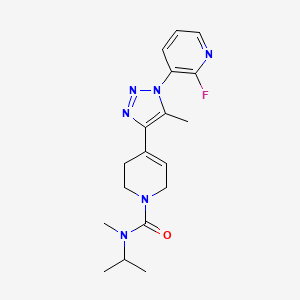

A: ZL006 is another small molecule that has been investigated for its ability to disrupt the nNOS-PSD95 interaction [, ]. Like IC87201, ZL006 demonstrated efficacy in reducing morphine-induced dopamine release and attenuating morphine reward and relapse-like behavior in rats []. The existence of structurally similar compounds like ZL006 opens avenues for further research into structure-activity relationships and optimization of this class of inhibitors.

Q5: What are the potential advantages of targeting the nNOS-PSD95 interaction over directly inhibiting nNOS or NMDAR?

A: Direct inhibition of nNOS or NMDAR can lead to undesirable side effects due to their broad involvement in various physiological processes. Targeting the nNOS-PSD95 interaction offers a potentially more selective approach. By specifically disrupting the pathological signaling pathway activated downstream of NMDAR, IC87201 and similar compounds may provide therapeutic benefits with a reduced risk of side effects associated with global nNOS or NMDAR inhibition [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。